![molecular formula C10H17Cl B13209934 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13209934.png)
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane
Description
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane is a norbornane derivative featuring a bicyclo[2.2.1]heptane scaffold substituted with a 1-chloropropan-2-yl group at the 2-position. The bicyclo[2.2.1]heptane core is a rigid, bridged hydrocarbon system known for its stability and versatility in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C10H17Cl |
---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
2-(1-chloropropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3 |
InChI Key |
YNSZGTLCDHFPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Bicyclo[2.2.1]heptane Derivatives
One primary synthetic approach involves the chlorination of bicyclo[2.2.1]heptane or its derivatives. This method typically starts from bicyclo[2.2.1]heptene or bicyclo[2.2.1]heptane derivatives, where the chloropropyl substituent is introduced by reaction with chlorinated propane derivatives or via direct electrophilic chlorination.
Typical Reaction: Reaction of bicyclo[2.2.1]heptene with 1-chloro-2-propanol in the presence of a strong acid catalyst leads to the formation of 2-(1-chloropropan-2-yl)bicyclo[2.2.1]heptane. The acid catalyst facilitates the substitution by protonating the hydroxyl group, making it a better leaving group and enabling substitution by the bicyclic moiety.
Mechanism: The reaction proceeds via nucleophilic substitution, where chlorine acts as a leaving group or electrophilic site depending on the pathway. Both SN1 and SN2 mechanisms are possible, with SN1 involving carbocation intermediates and SN2 proceeding via backside attack. The choice of solvent and nucleophile influences the pathway and product distribution.
Diels-Alder Reaction Followed by Functional Group Modification
The bicyclo[2.2.1]heptane skeleton is often constructed via Diels-Alder cycloaddition reactions between cyclopentadiene and various acyclic olefins such as propylene or butenes. This approach is foundational for synthesizing bicyclic frameworks that can be further functionalized to introduce the chloropropyl substituent.
-
Diels-Alder Cycloaddition: Cyclopentadiene reacts with C3-C4 acyclic olefins (e.g., propylene, 1-butene, 2-butene) to form bicyclo[2.2.1]heptene derivatives. This reaction is typically carried out under controlled temperatures (20–400°C) and may be catalyzed by Lewis acids or isomerization catalysts to improve yield and selectivity.
Isomerization: The bicyclo[2.2.1]heptene intermediates are isomerized under catalytic conditions to yield bicyclo[2.2.1]heptane derivatives with various substituents.
Functionalization: Introduction of the chloropropyl group is achieved by subsequent substitution reactions, often involving chlorinated reagents or chlorination of hydroxylated intermediates.
Advantages: This method allows economical and efficient production of bicyclo[2.2.1]heptane derivatives starting from inexpensive and readily available starting materials. It also enables structural diversity by varying the olefin and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chlorine atom and the bicyclic structure allow it to participate in specific chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The bicyclo[2.2.1]heptane scaffold is highly modifiable. Key analogs include:
Key Observations :
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine (e.g., in 2-(2,2-difluorovinyl) derivatives) reduce steric hindrance but may increase susceptibility to nucleophilic substitution .
- Methyl Groups : Methyl substituents (e.g., bornyl chloride) enhance hydrophobicity, improving lipid solubility for drug delivery .
- Rigid Scaffold : The bicyclo[2.2.1]heptane system’s rigidity is retained across analogs, enabling precise stereochemical control in synthesis .
Reactivity Trends :
- The chlorine atom in 2-(1-chloropropan-2-yl)bicyclo[2.2.1]heptane likely undergoes SN2 reactions, similar to exo-2-chloronorbornane .
- Steric hindrance from the bicyclo system may slow substitution compared to linear analogs.
Physical and Chemical Properties
Q & A
Q. Key Considerations :
- Stereochemical control (e.g., endo vs. exo addition) using chiral auxiliaries or catalysts .
- Purification via column chromatography or recrystallization to isolate stereoisomers .
Advanced: How can computational methods guide the design of bicyclo[2.2.1]heptane derivatives for high-energy-density materials?
Density Functional Theory (DFT) calculations predict:
- Heat of Formation (HOF) : Correlates with energy density. Substituents like nitro groups increase HOF but may reduce stability .
- Impact Sensitivity : Bicyclo[2.2.1]heptane’s rigid structure lowers sensitivity compared to linear alkanes due to restricted bond rotation .
Table 2 : Theoretical Properties of Derivatives (Adapted from )
Derivative | HOF (kJ/mol) | Density (g/cm<sup>3</sup>) | Detonation Velocity (m/s) |
---|---|---|---|
Nitro-substituted | +350 | 1.75 | 8500 |
Fluoro-substituted | +150 | 1.50 | 6500 |
Advanced: How do stereochemical variations (endo vs. exo) affect reactivity in bicyclo[2.2.1]heptane systems?
- Steric Effects : endo-Chloro substituents experience greater steric hindrance, slowing nucleophilic substitution reactions .
- Thermodynamic Stability : exo isomers are often more stable due to reduced ring strain .
- Experimental Validation : Use dynamic NMR or X-ray crystallography to resolve stereoisomers .
Advanced: How can contradictions in reaction yields for bicyclo[2.2.1]heptane derivatives be resolved?
Common sources of discrepancies include:
- Reaction Conditions : Temperature and solvent polarity (e.g., dichloromethane vs. THF) influence cycloaddition efficiency .
- Catalyst Purity : Trace metals in catalysts (e.g., Zn in dichloroketene reactions) can alter product distributions .
- Analytical Methods : Ensure GC-MS or HPLC calibration to avoid misquantification .
Basic: What analytical techniques are suitable for quantifying trace impurities in bicyclo[2.2.1]heptane derivatives?
- HPLC-UV/Vis : Detect impurities at ppm levels using C18 columns and acetonitrile/water gradients .
- GC-MS with EI Ionization : Identify low-abundance byproducts (e.g., dechlorinated species) .
Advanced: What strategies optimize enantioselective synthesis of bicyclo[2.2.1]heptane carbocycles?
- Chiral Ligands : Use diphonane or dibenzyldiene ligands in transition-metal catalysis to induce asymmetry .
- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) can separate racemic mixtures .
Basic: How is the stability of this compound assessed under storage conditions?
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via TLC or NMR .
- Light Sensitivity : UV-Vis spectroscopy tracks chloroalkane decomposition under UV exposure .
Advanced: What role do substituent electronic effects play in the reactivity of the C-Cl bond in this compound?
- Electron-Withdrawing Groups : Increase C-Cl bond polarization, enhancing nucleophilic substitution rates.
- Conformational Rigidity : The bicyclic framework restricts resonance stabilization, making the C-Cl bond more reactive than in linear chlorides .
Advanced: How can QSPR models predict physicochemical properties of novel bicyclo[2.2.1]heptane derivatives?
Quantitative Structure-Property Relationship (QSPR) models using descriptors like molecular volume , polar surface area , and HOMO-LUMO gaps correlate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.